1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a bromophenyl group, a furan ring, a thiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the core structures, such as the bromophenyl group, furan ring, and thiazole ring, followed by their subsequent coupling and functionalization to form the final compound. Common synthetic routes include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Cyclization: Formation of the thiazole and pyrrolidine rings through cyclization reactions.
Amidation: Coupling of the carboxylic acid derivative with an amine to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
- 1-(3-fluorophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromophenyl group, furan ring, and thiazole ring also provides a distinct structural framework that can be exploited for various applications.
Biological Activity
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group, furan ring, thiazole ring, and pyrrolidine ring. These structural components suggest potential biological activities, which have been the subject of various studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has the following molecular formula:
Structural Features
Feature | Description |
---|---|
Bromophenyl Group | Enhances lipophilicity and potential receptor interactions. |
Furan Ring | Contributes to antioxidant properties. |
Thiazole Ring | Known for antimicrobial and anticancer activities. |
Pyrrolidine Ring | Involved in various biological interactions. |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of medicinal chemistry, where it shows promise as a pharmacophore due to its diverse functional groups.
Antimicrobial Activity
Studies have demonstrated that compounds containing thiazole and furan moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus .
Anticancer Potential
Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. For example, certain thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines like HT-29 (colon cancer) and Jurkat (T-cell leukemia) . The mechanism often involves the induction of apoptosis or cell cycle arrest.
The biological effects of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. The presence of the bromophenyl group may enhance binding affinity to these targets due to increased hydrophobic interactions.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this structure:
- Antioxidant Activity : Compounds with similar furan structures have been shown to possess antioxidant properties, which could mitigate oxidative stress in cells .
- Anticancer Studies : A series of thiazole-based compounds were synthesized and tested for their antiproliferative activity against several cancer cell lines. Results indicated that modifications in the thiazole ring significantly influenced cytotoxicity .
- Antimicrobial Efficacy : Research on thiazole derivatives revealed that specific substitutions on the phenyl ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
Properties
IUPAC Name |
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c19-12-3-1-4-13(8-12)22-9-11(7-16(22)23)17(24)21-18-20-14(10-26-18)15-5-2-6-25-15/h1-6,8,10-11H,7,9H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIKIYBOVHWDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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